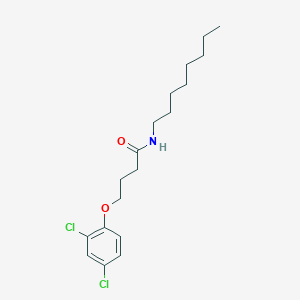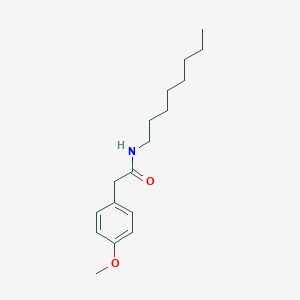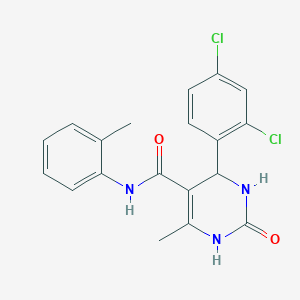
4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Overview
Description
4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H17Cl2N3O2 and its molecular weight is 390.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential as Biological Agents : The synthesis of similar tetrahydropyrimidine derivatives and their evaluation as potential biological agents, especially for antimicrobial activities, has been a significant area of research. These compounds, including variants like N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-tetrahydro pyrimidine-5-carboxamide, have shown significant inhibition on bacterial and fungal growth, comparing favorably to standard drugs (Akbari et al., 2008).
Antimicrobial Activity : The antimicrobial activity of similar compounds, such as N,6-Diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, has been extensively studied. These compounds were synthesized using a three-component reaction and showed promising results in inhibiting microbial growth (Gein et al., 2013).
Cytotoxic and Antimicrobial Properties : Pyrimidine derivatives have been shown to possess cytotoxic activity in addition to their antibacterial and antimicrobial properties. This includes the inhibition of growth in various microbial strains, indicating potential pharmaceutical applications (Fathalla et al., 2006).
Novel Synthesis Methods : Research has also focused on novel synthesis methods for related compounds. For instance, the synthesis of N,4-Diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-tetrahydropyrimidine-5-carboxamides using sodium hydrogen sulfate as a catalyst represents an advancement in the production of these compounds (Gein et al., 2018).
Structural Studies and Pharmaceutical Evaluation : Structural analysis and pharmaceutical evaluations of similar compounds have also been carried out. For example, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a related compound, has been studied for its crystal packing and potential biological activities (Mohideen et al., 2008).
Antifungal Activity : The antifungal activity against Candida Albicans of 6-Aryl-3,4-Dimethyl-N-Phenyl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-5-Carboxamides, synthesized through three-component reactions, has been explored, demonstrating the scope of these compounds in antifungal applications (Zamaraeva et al., 2015).
Mechanism of Action
Target of Action
The compound, also known as 4-(2,4-dichlorophenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been shown to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
It’s suggested that the compound interacts with its targets, leading to changes that result in its antileishmanial and antimalarial activities
Biochemical Pathways
The compound likely affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to its antileishmanial and antimalarial effects
Pharmacokinetics
Lipophilicity is recognized as one of the most important physico-chemical properties, due to its influence on biological activity and pharmacokinetics
Result of Action
The compound has been shown to have potent antileishmanial and antimalarial activities . For instance, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .
Action Environment
The action environment of the compound, including how environmental factors influence its action, efficacy, and stability, is not well-studied
This compound represents a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2/c1-10-5-3-4-6-15(10)23-18(25)16-11(2)22-19(26)24-17(16)13-8-7-12(20)9-14(13)21/h3-9,17H,1-2H3,(H,23,25)(H2,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJRANODJDQJIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=C(C=C(C=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-oxo-N-(2-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402655.png)
![Methyl 2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoate](/img/structure/B402656.png)
![N-[1,1'-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402657.png)
![N-[4-(4-morpholinyl)phenyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402658.png)
![N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B402660.png)
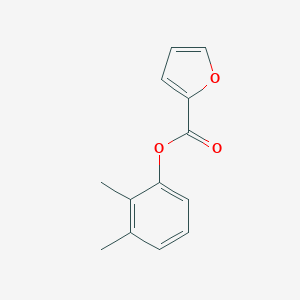
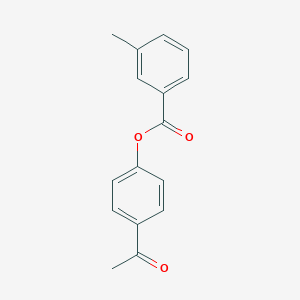
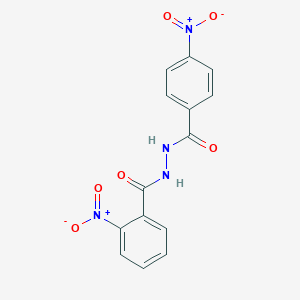

![N-[4-(1-phenylethylsulfamoyl)phenyl]acetamide](/img/structure/B402667.png)
